molecular formula C11H14N2 B13877214 2-Amino-4-tert-butylbenzonitrile

2-Amino-4-tert-butylbenzonitrile

Cat. No.: B13877214
M. Wt: 174.24 g/mol
InChI Key: XEYNQYYZQDCUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-tert-butylbenzonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the tert-butyl group at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-tert-butylbenzonitrile typically involves the nitration of 4-tert-butylbenzonitrile followed by reduction. One common method is the reaction of 4-tert-butylbenzonitrile with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then reduced using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-tert-butylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 2-Nitro-4-tert-butylbenzonitrile.

    Reduction: 2-Amino-4-tert-butylbenzylamine.

    Substitution: 2-Amino-4-halobenzonitrile.

Scientific Research Applications

2-Amino-4-tert-butylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-4-tert-butylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-4-ethylbenzonitrile
  • 2-Amino-4-isopropylbenzonitrile

Uniqueness

2-Amino-4-tert-butylbenzonitrile is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that have smaller alkyl groups .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-amino-4-tert-butylbenzonitrile

InChI

InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,13H2,1-3H3

InChI Key

XEYNQYYZQDCUAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.